GABAA Receptor Activity vs Osthol
In a direct head-to-head comparison using Xenopus laevis oocytes expressing human GABAA receptors of α1β2γ2s subunit composition, Coumurrayin exhibited negligible effects on GABA-induced chloride currents, whereas its structural analog Osthol (9) potentiated currents by 487 ± 42% with an EC50 of 46 ± 10 μM [1]. This constitutes a >480% differential in potentiation magnitude attributable solely to the presence of a C-5 methoxy group in Coumurrayin versus its absence in Osthol [1]. Both compounds shared favorable in silico-predicted oral bioavailability and blood-brain barrier permeability parameters [1].
| Evidence Dimension | GABAA receptor chloride current potentiation |
|---|---|
| Target Compound Data | Negligible effect (no measurable potentiation) |
| Comparator Or Baseline | Osthol (7-methoxy-8-(3-methyl-2-butenyl)coumarin): 487 ± 42% potentiation; EC50 = 46 ± 10 μM |
| Quantified Difference | >480% differential in potentiation |
| Conditions | Xenopus laevis oocyte microelectrode assay expressing α1β2γ2s GABAA receptors |
Why This Matters
This data establishes Coumurrayin as a negative control or structural selectivity probe in GABAA receptor pharmacology, precluding its use as a functional substitute for Osthol in GABAergic modulation studies.
- [1] Syafni N, Moradi-Afrapoli F, Danton O, Wilhelm A, Stadler M, Hering S, Potterat O, Hamburger M. HPLC-Based Activity Profiling for GABAA Receptor Modulators in Murraya exotica. Natural Product Communications. 2019;14(1). View Source
